Phenylacetylene-d6
Overview
Description
Mechanism of Action
Target of Action
Phenylacetylene-d6, also known as Ethynylbenzene-d6 , is primarily used in research and environmental testing It has been used in the hydration of phenylacetylene on sulfonated carbon materials .
Mode of Action
It has been used in the hydration of phenylacetylene on sulfonated carbon materials . This suggests that this compound may interact with its targets through a hydration reaction, leading to changes in the target molecules.
Biochemical Pathways
Given its use in the hydration of phenylacetylene, it may be involved in the modification of carbon materials
Result of Action
It has been used in the hydration of phenylacetylene on sulfonated carbon materials , suggesting that it may have a role in modifying these materials.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydration of phenylacetylene was performed under relatively gentle conditions at 120 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetylene-d6 can be synthesized through several methods. One common approach involves the deuteration of phenylacetylene using deuterated sodium hydroxide (NaOD) and deuterium oxide (D2O) under ambient temperature for 24 hours . Another method involves the use of deuterated solvents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and isotopic purity, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: Phenylacetylene-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: It can be reduced to styrene using hydrogenation over a Lindlar catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a Lindlar catalyst is typically employed.
Substitution: Transition metal catalysts like palladium (Pd) or copper (Cu) are often used.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Styrene.
Substitution: Various substituted phenylacetylene derivatives
Scientific Research Applications
Phenylacetylene-d6 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:
Comparison with Similar Compounds
Phenylacetylene-d6 can be compared with other similar compounds such as:
Phenylacetylene: The non-deuterated analog with similar chemical properties but different reaction kinetics due to the absence of deuterium.
Diphenylacetylene: A related compound with two phenyl groups, exhibiting different reactivity and applications.
1-Phenyl-1-propyne: Another similar compound with a different alkyl substitution, leading to varied chemical behavior.
Uniqueness: The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in research applications, particularly in studies involving reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2-deuterioethynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-HLGHPJLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584102 | |
Record name | 1-(~2~H)Ethynyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25837-47-2 | |
Record name | 1-(~2~H)Ethynyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25837-47-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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